ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate hydrochloride

Overview

Description

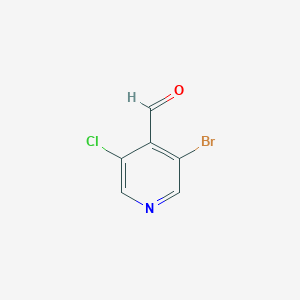

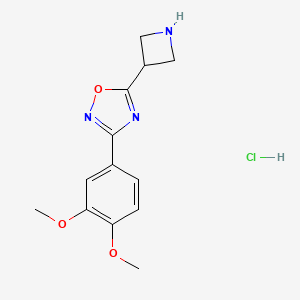

Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate hydrochloride (ECPC) is a novel chemical compound with potential applications in the fields of pharmacology, biochemistry, and physiology. ECPC is a synthetic compound that is structurally related to the amino acid arginine and is composed of a cyclopentyl group, an amide group, and a hydrochloride group. ECPC has been studied in both in vitro and in vivo models for its unique biochemical and physiological effects.

Scientific Research Applications

Medicinal Chemistry: Anticancer Research

Pyrazole derivatives have been extensively studied for their anticancer properties. Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate hydrochloride can be utilized in the synthesis of novel anticancer agents. Its structure allows for interaction with various biological targets, potentially inhibiting cancer cell growth and proliferation .

Agricultural Chemistry: Pesticide Development

In agriculture, this compound can serve as a precursor in the development of new pesticides. Its pyrazole core is beneficial in creating substances that can disrupt the life cycle of pests, thus protecting crops without harming the environment .

Biochemistry: Enzyme Inhibition

Researchers have found that pyrazole derivatives can act as enzyme inhibitors. This particular compound could be investigated for its ability to inhibit enzymes that are crucial for the survival of pathogens, leading to new treatments for diseases .

Material Science: Organic Semiconductor Synthesis

The pyrazole ring in ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate hydrochloride can be incorporated into organic semiconductors. These materials are promising for applications in flexible electronics and photovoltaics .

Analytical Chemistry: Chromatography Standards

Due to its well-defined structure, this compound can be used as a standard in chromatographic analysis to help identify and quantify similar compounds in complex mixtures .

Pharmacology: Drug Design

The compound’s structure is conducive to binding with various receptors in the body, making it a valuable scaffold for drug design. It can be modified to enhance its interaction with specific receptors, leading to the development of new drugs .

Organic Synthesis: Building Block for Heterocyclic Compounds

As a versatile building block, this compound can be used in the synthesis of a wide range of heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals .

Neurochemistry: Study of Neurotransmitter Processes

Pyrazole derivatives have been implicated in the modulation of neurotransmitter processes. This compound could be used to study the effects of drugs on neurotransmitter release and uptake in the brain .

Mechanism of Action

Target of Action

Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate hydrochloride is a derivative of pyrazole, a class of compounds known for their diverse biological activities . Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . .

Mode of Action

It’s known that pyrazoles, in general, have a wide range of applications in the pharmaceutical industry due to their versatile functionalities . They are often used as synthetic building blocks in the synthesis of remarkable organic molecules .

Result of Action

It’s known that pyrazole derivatives have been associated with a variety of biological activities, including antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects .

properties

IUPAC Name |

ethyl 5-amino-1-cyclopentylpyrazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2.ClH/c1-2-16-11(15)9-7-13-14(10(9)12)8-5-3-4-6-8;/h7-8H,2-6,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMGKSZICMEOHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2CCCC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride](/img/structure/B1379109.png)

![[2,3'-Bipyridin]-5-ylmethanamine](/img/structure/B1379111.png)

![1-([2,3'-Bithiophen]-5-yl)ethan-1-amine](/img/structure/B1379112.png)

![4'-Bromo-[1,1'-biphenyl]-2,4-diol](/img/structure/B1379116.png)

![2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1379118.png)

methanone hydrobromide](/img/structure/B1379121.png)

![[6-(4'-Bromophenylsulfanyl)-4-(trifluoromethyl)-pyridin-2-ylsulfanyl]acetic acid](/img/structure/B1379124.png)